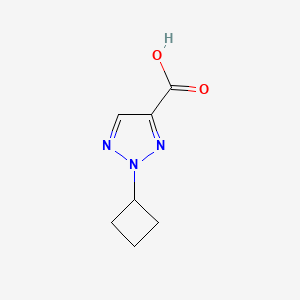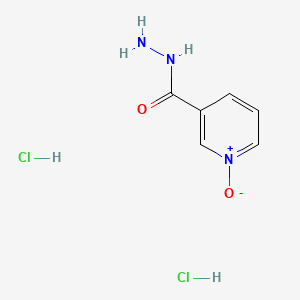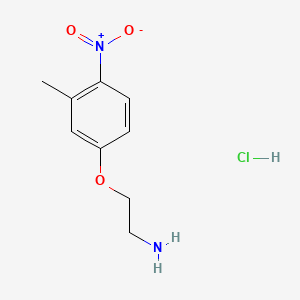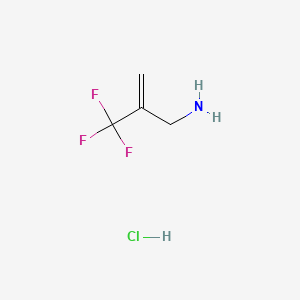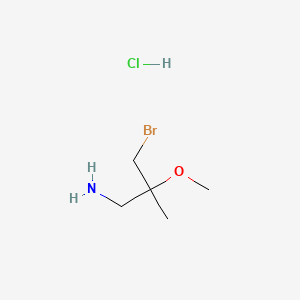![molecular formula C7H15ClN2O2S B6607047 N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride CAS No. 2839139-26-1](/img/structure/B6607047.png)
N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in signaling pathways and as a precursor to biologically active compounds. In medicine, it is being explored for its potential therapeutic effects. Industrially, it may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in ethylene signaling and other regulatory processes .
Comparison with Similar Compounds
Similar Compounds:
- 1-Aminocyclopropane-1-carboxylic acid
- 1-Aminocyclopropylphosphonate
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
Uniqueness: N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both cyclopropane and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c8-7(3-4-7)5-9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGPJZPDTWRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
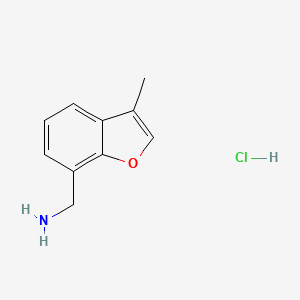
![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methylthiophene-2-carboxylicacid](/img/structure/B6606998.png)
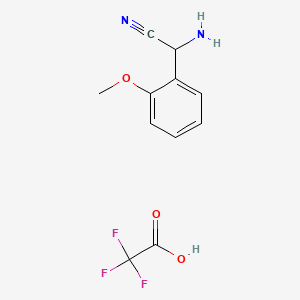

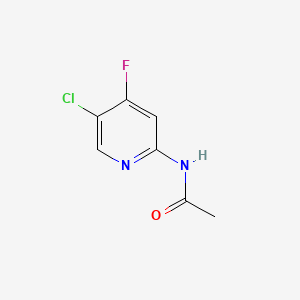
![[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride](/img/structure/B6607027.png)
